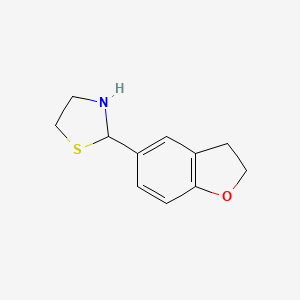

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine

Vue d'ensemble

Description

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine (2,3-DHBT) is an organic compound that is of interest to scientists and researchers due to its unique structure and potential applications. 2,3-DHBT is a heterocyclic compound, containing both a thiazolidine and a benzofuran ring. This combination of rings is relatively rare and has been studied for its potential uses in a variety of fields including medicinal chemistry, materials science, and catalysis. In

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du benzofurane ont été étudiés pour leurs propriétés anticancéreuses potentielles. Certains benzofuranes substitués présentent des effets inhibiteurs significatifs de la croissance cellulaire sur diverses lignées cellulaires cancéreuses, notamment la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l’ovaire . Le fragment thiazolidine peut être modifié pour améliorer ces propriétés, faisant de la 2-(2,3-dihydrobenzofuran-5-yl)thiazolidine un composé intéressant pour le développement de nouveaux agents anticancéreux.

Propriétés antibactériennes

Le squelette structural du benzofurane est connu pour posséder une activité antibactérienne. La recherche indique que certains composés du benzofurane peuvent être efficaces contre une gamme de souches bactériennes. L’incorporation d’un cycle thiazolidine peut encore influencer l’efficacité antibactérienne, positionnant la this compound comme un candidat potentiel pour le développement de nouveaux antibiotiques .

Effets antioxydants

Les dérivés du benzofurane sont également reconnus pour leurs capacités antioxydantes. Ces composés peuvent neutraliser les radicaux libres, qui sont impliqués dans diverses maladies et processus de vieillissement. La structure unique de la this compound pourrait être explorée pour son efficacité dans la lutte contre les conditions liées au stress oxydatif .

Activité anti-inflammatoire

Le potentiel anti-inflammatoire des composés du benzofurane a été documenté dans la littérature scientifique. Ils peuvent inhiber la production de cytokines et de médiateurs pro-inflammatoires. L’inflammation étant une voie commune à de nombreuses maladies, la this compound pourrait être précieuse dans la recherche de médicaments anti-inflammatoires .

Propriétés neuroprotectrices

Les dérivés du benzofurane ont montré une activité d’activation du facteur de croissance nerveuse, qui est cruciale dans les maladies neurodégénératives. La combinaison de cycles benzofurane et thiazolidine dans la this compound suggère des applications potentielles dans le développement de traitements pour des affections telles que la maladie d’Alzheimer .

Inhibition des kinases

Des composés contenant des structures de benzofurane ont été identifiés comme des inhibiteurs de kinases. Ces inhibiteurs peuvent entraver la prolifération cellulaire par des mécanismes tels que l’induction de l’apoptose et l’inhibition de VEGFR-2. La structure spécifique de la this compound peut offrir une nouvelle voie pour créer des inhibiteurs de kinases sélectifs avec des applications thérapeutiques .

Mécanisme D'action

Target of Action

Thiazolidine derivatives have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazolidine derivatives have been known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Analyse Biochimique

Biochemical Properties

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with Mur ligases, which are essential for bacterial cell wall synthesis . This interaction inhibits the ligases’ activity, leading to antimicrobial effects. Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects the cell cycle, causing arrest in the S phase, which prevents the cells from dividing and proliferating .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it activates the PPAR-γ receptor, improving insulin resistance and exhibiting hypoglycemic activity . Additionally, it inhibits cytoplasmic Mur ligases, leading to antimicrobial effects . These interactions result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved insulin sensitivity and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it affects the PPAR-γ pathway, improving insulin sensitivity and exhibiting hypoglycemic activity . Additionally, it influences the Mur ligase pathway, leading to antimicrobial effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . For example, it is transported into cells via specific transporters, where it accumulates and exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-2-10-8(3-5-13-10)7-9(1)11-12-4-6-14-11/h1-2,7,11-12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBYZMGGLZTYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3NCCS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

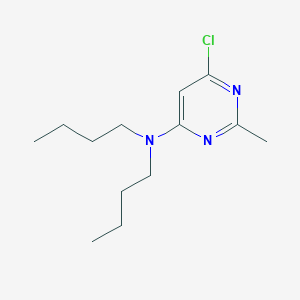

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1468939.png)

![1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468942.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468945.png)

amine](/img/structure/B1468952.png)

![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)

![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)